L-Aspartic acid-13C4,15N
Overview
Description
L-Aspartic acid-13C4,15N is a stable isotope-labeled non-essential amino acid . It has a linear formula of HO213C13CH213CH (15NH2)13CO2H . It is used in a variety of NMR investigations to probe structure, dynamics, and binding of biological macromolecules .
Molecular Structure Analysis
The molecular structure of L-Aspartic acid-13C4,15N is represented by the linear formula HO213C13CH213CH (15NH2)13CO2H . It has a molecular weight of 138.07 .Physical And Chemical Properties Analysis
L-Aspartic acid-13C4,15N is a solid substance with a molecular weight of 138.07 . It should be stored at room temperature away from light and moisture .Scientific Research Applications
1. Biosynthetic Pathway Elucidation
L-Aspartic acid-13C4,15N has been instrumental in uncovering biosynthetic pathways. In a study on fusaric acid biosynthesis, acetate and aspartate isotopically labeled with 13C and 15N were used to trace the pathway, revealing insights into how various carbon and nitrogen sources contribute to the synthesis of fusaric acid in Fusarium oxysporum. The 13C-labeling patterns were critical for understanding the metabolic processes involved (Desaty et al., 1968).
2. Understanding Protein Modification
In the context of protein modification, L-Aspartic acid-13C4,15N plays a significant role. A study in 2020 focused on deamidation, a protein modification process, where asparagine deamidation creates various L-aspartic acid isoforms. The presence of 13C and 15N in L-Aspartic acid helped in distinguishing these isoforms in complex biological samples, a critical step in understanding protein behavior in aging and degenerative diseases (Sze et al., 2020).
3. Enzymatic Mechanism Investigation
L-Aspartic acid-13C4,15N has been used to investigate the chemical mechanisms of enzymes. In a study on Escherichia coli aspartate transcarbamylase, 13C and 15N isotope effects were measured to understand the enzyme's chemical mechanism. This research provided insights into how the enzyme facilitates the deprotonation of L-aspartate, contributing to our understanding of enzyme catalysis and regulation (Parmentier et al., 1992).
4. Biomedical Material Development
In another application, L-Aspartic acid-13C4,15N was used in the synthesis of novel hydrogels based on starch and L-aspartic acid. These hydrogels, characterized by their temperature-responsive swelling behavior and pH sensitivity, have potential applications in delivery systems, highlighting the versatility of L-Aspartic acid-13C4,15N in material science (Vakili & Rahneshin, 2013).
5. Fossil Amino Acid Contamination Evaluation
L-Aspartic acid-13C4,15N also serves as a tool in paleobiology. A study used delta 13C values of L-Aspartic acid enantiomers to assess the presence of amino acid contaminants in Quaternary land snails. This approach, relying on isotopic analysis, is crucial for verifying the authenticity of amino acids in ancient biological samples (Engel et al., 1994).
6. Influence on Calcium Carbonate Crystal Formation
Research on biomineralization utilized L-Aspartic acid-13C4,15N to study the influence of aspartic acid on calcium carbonate crystal formation. The study demonstrated how L-Aspartic acid alone could induce transformations between different forms of calcium carbonate, providing insights into biological mineral formation processes (Tong et al., 2004).
7. Antibiotic Effectiveness Assessment
L-Aspartic acid-13C4,15N was used in studying the cross-linking of cell walls in Bacillus subtilis. This study, which involved labeling cell-wall peptidoglycan with isotopic L-aspartic acid, provided insights into the effect of antibiotics like cephalothin on bacterial cell walls (Forrest et al., 1991).
8. Heavy Metal Ion Removal
In a novel application, poly(amide-hydrazide-imide)s containing L-aspartic acid were synthesized, demonstrating their ability to adsorb heavy metal ions like Pb and Cd. This research showcases the potential of L-Aspartic acid-13C4,15N in environmental remediation technologies (Vakili et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i1+1,2+1,3+1,4+1,5+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLJMWTZIZZHCS-NYTNKSBQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C@@H]([13C](=O)O)[15NH2])[13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584443 | |
Record name | L-(~13~C_4_,~15~N)Aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Aspartic acid-13C4,15N | |
CAS RN |
202468-27-7 | |
Record name | L-(~13~C_4_,~15~N)Aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.